molecular formula C25H26N4O5S B4333241 ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

Cat. No.: B4333241
M. Wt: 494.6 g/mol
InChI Key: VKUUOESXBPSCDG-UHFFFAOYSA-N
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Description

Ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Spiro compound formation: The spiro linkage is introduced through a cyclization reaction, often involving a thieno[3,2-b]pyran intermediate.

    Functional group modifications: Introduction of the amino, cyano, and tert-butylamino groups through nucleophilic substitution or addition reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, useful in various organic reactions.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate include:

The uniqueness of ethyl 5’-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate lies in its spiro structure and the combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 5'-amino-1-[2-(tert-butylamino)-2-oxoethyl]-6'-cyano-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-6-33-22(31)18-13(2)35-20-19(18)34-21(27)15(11-26)25(20)14-9-7-8-10-16(14)29(23(25)32)12-17(30)28-24(3,4)5/h7-10H,6,12,27H2,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUUOESXBPSCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C23C4=CC=CC=C4N(C3=O)CC(=O)NC(C)(C)C)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 2
ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 5
ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 6
ETHYL 5'-AMINO-1-[(TERT-BUTYLCARBAMOYL)METHYL]-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

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